molecular formula C16H15N3O4 B13948636 (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate

(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate

Cat. No.: B13948636
M. Wt: 313.31 g/mol
InChI Key: KRWCZQWARNWMCA-UHFFFAOYSA-N
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Description

(1-Phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate is a benzimidazole-derived compound featuring a phenyl group at the 1-position of the benzimidazole core and a methanamine (-CH2NH2) group at the 2-position, paired with an oxalate counterion. The oxalate salt enhances solubility and stability, making it suitable for pharmaceutical and materials science applications. Its structure combines aromaticity from the benzimidazole and phenyl groups with the basicity of the amine, enabling diverse interactions in biological and electronic systems .

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

oxalic acid;(1-phenylbenzimidazol-2-yl)methanamine

InChI

InChI=1S/C14H13N3.C2H2O4/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;3-1(4)2(5)6/h1-9H,10,15H2;(H,3,4)(H,5,6)

InChI Key

KRWCZQWARNWMCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The benzimidazole core is typically constructed by condensation of o-phenylenediamine with an appropriate aldehyde or amino acid derivative under reflux conditions. For the phenyl-substituted benzimidazole methanamine:

  • Starting Materials:

    • o-Phenylenediamine
    • Phenylacetaldehyde or related phenyl-containing aldehydes
  • Reaction Conditions:

    • Solvent: Often N,N-dimethylformamide (DMF) or toluene
    • Temperature: Reflux or elevated temperature (~85–100°C)
    • Time: Several hours (e.g., 9–10 hours)
    • Catalysts/Additives: Sulfur (S8) or other reagents may be used to facilitate cyclization and C–N bond formation
  • Mechanism:
    The diamine condenses with the aldehyde to form an intermediate Schiff base, which cyclizes to the benzimidazole ring, followed by reduction or rearrangement to yield the methanamine derivative.

Specific Literature Methods

  • Method A:
    A mixture of o-phenylenediamine and phenylacetaldehyde in DMF with sulfur (300 mol %) stirred at 100°C for 10 hours yields (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, which can be further converted to the amine.

  • Method B (From Amino Acid Precursors):
    Reaction of o-phenylenediamine with amino acids such as L-glycine in toluene under reflux (85–95°C) for 9 hours produces (1H-benzo[d]imidazol-2-yl)methanamine derivatives in high yield (~97%). This approach is efficient and widely adopted for synthesizing benzimidazole methanamine cores.

Formation of the Oxalate Salt of (1-Phenyl-1H-benzo[d]imidazol-2-yl)methanamine

Salt Formation Principle

  • The free base (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine is reacted with oxalic acid to form the oxalate salt.
  • Salt formation improves the compound’s physicochemical properties such as solubility, stability, and crystallinity, which are crucial for pharmaceutical applications.

Typical Procedure

  • Dissolution: Dissolve the free base in a suitable solvent (e.g., acetone, ethanol, or other alcoholic solvents).
  • Addition of Oxalic Acid: Add oxalic acid solution or solid to the stirred solution of the amine at controlled temperature (often ambient to 50°C).
  • Crystallization: The oxalate salt crystallizes out upon cooling or by addition of an anti-solvent such as water.
  • Isolation: Filter, wash, and dry the crystalline oxalate salt.

Patent-Reported Processes

  • The patent literature describes the preparation of benzimidazole oxalate salts under controlled conditions using alcoholic or ester solvents and precise temperature control (5–55°C) for 9–24 hours to obtain crystalline oxalate salts with high purity.
  • The process involves dissolving the benzimidazole amine in an ester solvent by heating, followed by addition of oxalic acid and controlled stirring to precipitate the oxalate salt.
  • Purification steps include washing with acetone/water mixtures and carbon treatment to remove impurities.
  • The process is scalable and suitable for commercial production.

Comparative Data Table of Preparation Methods

Aspect Method A (Aldehyde Condensation) Method B (Amino Acid Condensation) Oxalate Salt Formation
Starting Materials o-Phenylenediamine + Phenylacetaldehyde o-Phenylenediamine + L-glycine (amino acid) Free base + Oxalic acid
Solvent N,N-Dimethylformamide (DMF) Toluene Acetone, ethanol, or ester solvents
Temperature 100°C 85–95°C 5–55°C
Reaction Time 10 hours 9 hours 9–24 hours
Yield Moderate to high High (~97%) High purity crystalline salt
Key Additives/Catalysts Sulfur (S8) None specified Acid (oxalic acid), sometimes base for neutralization
Purification Column chromatography Filtration and air drying Filtration, washing, carbon treatment
Scalability Suitable for lab scale Suitable for lab and pilot scale Suitable for commercial scale

Analytical and Research Notes

  • NMR and Spectral Data:
    Characterization of intermediates and final products is commonly done by ^1H and ^13C NMR spectroscopy, with chemical shifts referenced to CDCl3 or DMSO-d6.

  • Crystallography:
    The oxalate salt typically forms well-defined crystalline solids, which can be confirmed by X-ray crystallography to ensure phase purity and polymorphic form.

  • Purity and Impurities: Impurities such as N-oxide and acid impurities are monitored and controlled by purification steps including recrystallization and carbon treatment.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzimidazole Methanamine Derivatives

(1H-Benzo[d]imidazol-2-yl)methanamine (Base Compound)
  • Structure : Lacks the phenyl group at the 1-position of the benzimidazole.
  • Properties : Synthesized via condensation of o-phenylenediamine and glycine, yielding a hydrochloride salt (melting point: 263°C) .
  • The oxalate salt in the target compound may offer superior aqueous solubility over the hydrochloride form .
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine Dihydrochloride
  • Structure : Contains both benzimidazole and phenyl groups but uses a dihydrochloride counterion (CAS 106473-45-4).
  • Comparison : The dihydrochloride salt has higher solubility in polar solvents than the oxalate form. However, oxalate salts often exhibit better thermal stability, which is critical for OLED applications (e.g., TPBI derivatives) .
3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylthiazolidin-4-one
  • Structure: Methanamine group modified into a thiazolidinone ring.
  • Activity: Demonstrates antimicrobial properties due to the thiazolidinone moiety. The target compound’s unmodified amine may offer different binding modes in biological systems .

Imidazole-Based Analogues

[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine
  • Structure : Replaces benzimidazole with an imidazole ring and adds a phenylethyl group.
  • The phenylethyl group increases hydrophobicity, which may enhance blood-brain barrier penetration .
1-(1-Benzyl-1H-imidazol-2-yl)methanamine (V2L)
  • Structure : Benzyl-substituted imidazole with methanamine.
  • Benzimidazole derivatives generally exhibit stronger π-π stacking, advantageous in materials science (e.g., TPBI in OLEDs) .

Pharmacologically Active Derivatives

N-Substituted Benzimidazole Carboxamides
  • Examples : 2-Methoxy-N-(1-phenyl-1H-benzo[d]imidazol-2-yl)benzamide (compound 45).
  • Activity : Methoxy groups enhance electron-donating capacity, altering charge transfer properties. Unlike the target compound’s free amine, carboxamides may exhibit reduced basicity, affecting protonation states in physiological environments .
(E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides
  • Structure : Combines benzimidazole with hydrazide linkages.
  • The oxalate salt in the target compound may offer better crystallinity for formulation .

Physicochemical and Pharmacokinetic Properties

Compound Melting Point (°C) Solubility Key Applications
(1-Phenyl-1H-benzimidazol-2-yl)methanamine oxalate Not reported High (aqueous) Pharmaceuticals, OLEDs
(1H-Benzo[d]imidazol-2-yl)methanamine HCl 263 Moderate Antimicrobial research
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine Oil Low (organic) CNS drug candidates
TPBI (OLED material) >300 Low (organic) Organic electronics
  • Oxalate vs. Hydrochloride Salts: Oxalate salts generally have lower melting points but better solubility in aqueous media, advantageous for intravenous formulations. Hydrochlorides are preferred for solid dosages due to stability .
  • Aromaticity Effects : Benzimidazole derivatives (e.g., TPBI) show enhanced electroluminescence in OLEDs compared to imidazole analogues due to extended conjugation .

Biological Activity

(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by empirical data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate
  • Molecular Formula: C15H14N4O4
  • Molecular Weight: 302.30 g/mol

Synthesis Methods

The synthesis of (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate typically involves the condensation reaction between benzo[d]imidazole derivatives and phenylmethanamine under acidic conditions. The following general steps outline the synthetic pathway:

  • Formation of Benzimidazole: Reacting o-phenylenediamine with an appropriate aromatic aldehyde to form the benzimidazole core.
  • Amine Substitution: Introducing the phenyl group through nucleophilic substitution.
  • Oxalate Formation: Reacting the resulting amine with oxalic acid to form the oxalate salt.

Anticancer Properties

Recent studies have indicated that (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis via caspase activation
PC3 (Prostate)15.0G2/M phase arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases.
  • Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways related to apoptosis and cell growth.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

A notable study published in MDPI examined the effects of this compound on human cancer cell lines, illustrating its potential as a therapeutic agent. The researchers observed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its efficacy as an anticancer drug candidate .

Another study focused on its antimicrobial properties, highlighting its effectiveness against resistant strains of bacteria, providing insights into its potential applications in treating infections caused by multidrug-resistant organisms .

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